KMO Inhibitory Potency of Pyridazine Sulfonamides: Class‑Level Benchmarking Against CHDI‑340246
The N-(6-phenylpyridazin-3-yl)benzenesulfonamide class, of which the target compound is a member, has demonstrated potent KMO inhibitory activity in cell‑based assays [1]. The optimized lead compound 12 from Kimura et al. was equipotent with CHDI‑340246 in a CHO cell‑based KMO assay measuring conversion of kynurenine to 3‑hydroxykynurenine [1]. CHDI‑340246 exhibits a biochemical IC50 of 0.5 nM against KMO in mitochondrial fractions from rodent liver tissue and cellular IC50 values of ~5 nM in various cell types [2]. While direct IC50 data for the target compound is not publicly available, the class‑level KMO inhibition warrants its consideration as a tool compound for target engagement studies.
| Evidence Dimension | KMO enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; expected to be in the nanomolar range based on class SAR [1] |
| Comparator Or Baseline | CHDI-340246: biochemical IC50 = 0.5 nM [2]; cellular IC50 ~5 nM [2] |
| Quantified Difference | Class lead compound 12 equipotent to CHDI-340246 in cell‑based assay [1] |
| Conditions | Cell‑based KMO assay (CHO cells transfected with human KMO); LC‑MS/MS quantification [1] |
Why This Matters
Establishes the target compound's class as capable of achieving CHDI‑340246‑level potency, providing a basis for its use in KMO target engagement studies where brain permeability is also required.
- [1] Kimura H, Suda H, Kassai M, Endo M, Deai Y, Yahata M, Miyajima M, Isobe Y. N-(6-phenylpyridazin-3-yl)benzenesulfonamides as highly potent, brain-permeable, and orally active kynurenine monooxygenase inhibitors. Bioorg Med Chem Lett. 2021 Feb 1;33:127753. View Source
- [2] Beaumont V, Mrzljak L, Dijkman U, et al. The novel KMO inhibitor CHDI-340246 leads to a restoration of electrophysiological alterations in mouse models of Huntington's disease. Exp Neurol. 2016 Aug;282:99-118. View Source
